molecular formula C21H16Cl3NOS B2748335 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime CAS No. 344268-48-0

2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime

Cat. No. B2748335
CAS RN: 344268-48-0
M. Wt: 436.78
InChI Key: LWAUVHMHAHHGHE-NJNXFGOHSA-N
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Description

“2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime” is a chemical compound . It is a derivative of 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The compounds were synthesized, purified by flash chromatography, and characterized by spectral and elemental analysis .

Scientific Research Applications

Synthesis and Reactivity

2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime, due to its structural complexity, can be compared to compounds studied for their reactivity and synthesis methods. For instance, the synthesis of benzo[b]thiophene derivatives has been explored, showing the potential of sulfur- and oxygen-containing nucleophiles in organic synthesis. This approach offers insights into functionalizing similar compounds through nucleophilic addition (Pouzet et al., 1998). Additionally, the Rhodium-catalyzed Beckmann rearrangement has been demonstrated as a method for converting oximes to amides, suggesting a pathway for modifying similar compounds to obtain pharmacologically relevant derivatives (Arisawa & Yamaguchi, 2001).

Anti-inflammatory Applications

Research on derivatives of similar compounds, like 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanones, has shown potential anti-inflammatory activity. This suggests the possibility of this compound derivatives being explored for similar biological effects, highlighting the importance of structural modifications in enhancing therapeutic properties (Karande & Rathi, 2017).

Extraction and Analytical Chemistry

The compound's structural analogs have been used in the extraction of metals, such as copper, from acidic solutions. This implies that this compound could have applications in analytical chemistry for the selective extraction and quantification of metal ions (Krzyżanowska et al., 1989).

Crystal Structure Analysis

Understanding the crystal structure of similar compounds, such as (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime, provides essential insights into their chemical behavior, intermolecular interactions, and potential applications in designing materials and drugs with specific properties (Jian-Qiang Zheng et al., 2014).

Biological Activity and Chemical Synthesis

The exploration of sulfur- and nitrogen-containing derivatives of thiourea and acetophenone for their biological activities underscores the significance of such compounds in developing new therapeutic agents. This research direction hints at the potential of compounds like this compound in contributing to the discovery of new drugs with antioxidant and membrane-stabilizing effects (Farzaliyev et al., 2020).

Future Directions

The future directions for this compound could involve further studies on its potential biological activities, given that similar compounds have shown anti-inflammatory activity . Additionally, more detailed studies on its physical and chemical properties could be beneficial.

properties

IUPAC Name

(Z)-2-(4-chlorophenyl)sulfanyl-N-[(2,4-dichlorophenyl)methoxy]-1-phenylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl3NOS/c22-17-8-10-19(11-9-17)27-14-21(15-4-2-1-3-5-15)25-26-13-16-6-7-18(23)12-20(16)24/h1-12H,13-14H2/b25-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAUVHMHAHHGHE-NJNXFGOHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOCC2=C(C=C(C=C2)Cl)Cl)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/OCC2=C(C=C(C=C2)Cl)Cl)/CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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